molecular formula C25H20ClNO4 B11378755 9-(2-chlorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2-chlorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11378755
M. Wt: 433.9 g/mol
InChI Key: DYPWRXIISCMQPM-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazinone family, characterized by a fused chromene-oxazine heterocyclic core. The structure features a 2-chlorobenzyl substituent at position 9 and a 4-methoxyphenyl group at position 3. Its molecular formula is C₂₆H₂₁ClNO₄, with an average molecular mass of 446.9 g/mol.

Properties

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9 g/mol

IUPAC Name

9-[(2-chlorophenyl)methyl]-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H20ClNO4/c1-29-18-8-6-16(7-9-18)20-12-24(28)31-25-19(20)10-11-23-21(25)14-27(15-30-23)13-17-4-2-3-5-22(17)26/h2-12H,13-15H2,1H3

InChI Key

DYPWRXIISCMQPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC=CC=C5Cl

Origin of Product

United States

Biological Activity

The compound 9-(2-chlorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of intermediate compounds and subsequent cyclization processes. Common reagents utilized in these reactions include chlorobenzyl derivatives and methoxybenzene. The synthesis can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it demonstrated significant inhibitory effects on various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The IC50 values ranged from 7.84 to 16.2 µM , indicating promising activity against these malignancies .

Table 1: Anticancer Activity of 9-(2-chlorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cancer Cell LineIC50 (µM)
PC-37.84
MDA-MB-23116.2
MIA PaCa-212.5

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of specific molecular targets and pathways within cancer cells. It may interact with enzymes or receptors involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still emerging.
  • Anti-inflammatory Effects : Some derivatives related to this compound have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Studies

A recent study focused on the structure-activity relationship (SAR) of various benzoxazine derivatives found that substituents like methoxy groups significantly enhance biological activity compared to unsubstituted analogs . This suggests that the presence of electron-donating groups can improve the efficacy of such compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 9-(2-chlorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one with structurally related compounds, emphasizing substituent variations, molecular properties, and biological activities:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
9-(2-Chlorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 9: 2-chlorobenzyl; 4: 4-methoxyphenyl C₂₆H₂₁ClNO₄ 446.9 Not explicitly reported in evidence; inferred stability from substituent electron effects.
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 9: 4-fluorobenzyl; 4: 4-methoxyphenyl C₂₅H₂₀FNO₄ 417.4 Commercially available (LEAP CHEM); potential antiviral/antimicrobial candidate .
9-(4-Methylbenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 9: 4-methylbenzyl; 4: 4-methoxyphenyl C₂₆H₂₃NO₄ 413.5 Higher lipophilicity (methyl group); no explicit bioactivity reported .
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one 9: furan-3-ylmethyl; 3: 4-methoxyphenyl C₂₄H₂₀NO₅ 402.4 Osteoblast promotion via BMP/Smad pathway; antiosteoclastogenesis in mice .
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 9: 3-methoxybenzyl; 4: propyl C₂₃H₂₃NO₄ 385.4 Enhanced solubility (propyl chain); unconfirmed biological relevance .
9-(2,4-Dichlorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 9: 2,4-dichlorophenyl; 3,4: methyl C₂₁H₁₈Cl₂NO₂ 403.3 Increased steric bulk; potential enzyme inhibition (analogous to halogenated flavonoids) .

Key Comparative Insights

Substituent Effects on Bioactivity :

  • Halogenated Benzyl Groups : Chlorine (e.g., 2-chlorobenzyl) and fluorine (e.g., 4-fluorobenzyl) substituents enhance metabolic stability and target binding via hydrophobic/halogen-bonding interactions .
  • Methoxy vs. Methyl Groups : The 4-methoxyphenyl group (electron-donating) may improve π-π stacking in enzyme active sites compared to 4-methylbenzyl (purely hydrophobic) .

Biological Activity Trends: Osteoblast Modulation: Compounds with heteroaromatic substituents (e.g., furan-3-ylmethyl) show osteogenic activity, suggesting substituent flexibility at position 9 is critical for bone-related applications . Antiviral Potential: Fluorinated derivatives (e.g., 4-fluorobenzyl) are prioritized in commercial catalogs, likely due to their balanced pharmacokinetics .

Synthetic Accessibility :

  • Hydroxyalkyl side chains (e.g., 4-hydroxybutyl in ) improve solubility but require multi-step synthesis, whereas benzyl derivatives (e.g., 2-chlorobenzyl) are synthetically straightforward .

Research Findings and Mechanistic Implications

  • Tautomerization Dynamics: highlights that solvent polarity and substituent electronic effects influence tautomeric equilibria in chromeno-oxazinones. For example, electron-withdrawing groups (e.g., -CF₃ in ) stabilize the oxazinone tautomer, while electron-donating groups (e.g., -OCH₃) favor hemi-aminal forms .
  • Enzyme Inhibition : The 5,6,7-trihydroxyflavone scaffold () is critical for α-glucosidase inhibition, but chlorinated benzyl groups in the target compound may confer alternative inhibitory mechanisms via steric disruption .

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